N-methyl-3-(trifluoromethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

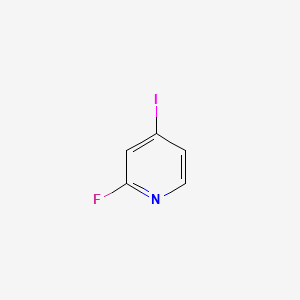

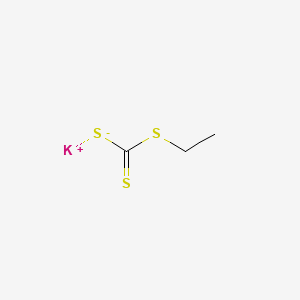

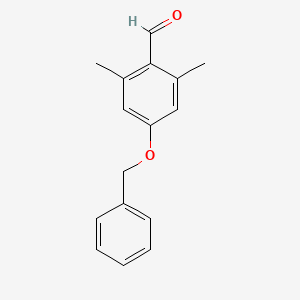

“N-methyl-3-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C8H8F3NO2S . It has a molecular weight of 239.22 .

Molecular Structure Analysis

The molecular structure of “N-methyl-3-(trifluoromethyl)benzenesulfonamide” is represented by the formula C8H8F3NO2S . The compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms .Physical And Chemical Properties Analysis

“N-methyl-3-(trifluoromethyl)benzenesulfonamide” is a solid at room temperature . It has a molecular weight of 239.21 .科学的研究の応用

Anticancer and Antimicrobial Agents

Specific Scientific Field

Pharmaceutical Organic Chemistry

Summary of the Application

“N-methyl-3-(trifluoromethyl)benzenesulfonamide” is used in the synthesis of new aryl thiazolone–benzenesulfonamides, which have shown potential as anticancer and antimicrobial agents .

Methods of Application or Experimental Procedures

The study involved the synthesis of new aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect . The designed derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .

Results or Outcomes

Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times . Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM .

Antimalarial Prototypes

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“N-methyl-3-(trifluoromethyl)benzenesulfonamide” is used in the design and synthesis of new N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes .

Methods of Application or Experimental Procedures

A rational approach was used to synthesize a new set of 15 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives with the aim of developing new antimalarial lead compounds .

Results or Outcomes

The results suggest that N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides are potential lead compounds for the development of new antimalarial drugs .

Amine Protecting Group

Specific Scientific Field

Organic Chemistry

Summary of the Application

“N-methyl-3-(trifluoromethyl)benzenesulfonamide”, also known as Nms-amides, is used as an amine protecting group with unique stability and selectivity .

Methods of Application or Experimental Procedures

The study involved the development of a new sulfonamide protecting group, termed Nms . The incorporation, robustness, and cleavability of this group were investigated .

Results or Outcomes

Nms-amides were found to be superior to traditional sulfonamide protecting groups in a broad range of case studies .

Proteomics Research

Specific Scientific Field

Biochemistry

Summary of the Application

“N-methyl-3-(trifluoromethyl)benzenesulfonamide” is used in proteomics research .

Methods of Application or Experimental Procedures

This compound is used as a biochemical in proteomics research .

Results or Outcomes

The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

The safety data sheet for a similar compound, “4-Bromo-N-methyl-3-(trifluoromethyl)-benzenesulfonamide”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

特性

IUPAC Name |

N-methyl-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-12-15(13,14)7-4-2-3-6(5-7)8(9,10)11/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWSVFJWWNNYKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429164 |

Source

|

| Record name | N-methyl-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-3-(trifluoromethyl)benzenesulfonamide | |

CAS RN |

882423-09-8 |

Source

|

| Record name | N-methyl-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1312442.png)

![{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol](/img/structure/B1312463.png)

![7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1312464.png)